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molecular formula C21H24ClN3O3S B8413345 N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine

N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine

Cat. No. B8413345
M. Wt: 434.0 g/mol
InChI Key: RYRXEENRCNVKPA-UHFFFAOYSA-N
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Patent
US09018378B2

Procedure details

To a solution of 7-chlorothieno[3,2-b]pyridine (6) (8.84 g, 52.1 mmol) in THF (100 mL) at −78° C. was added n-butyllithium (20.86 mL, 52.1 mmol). After 30 min, zinc chloride (52.1 mL, 52.1 mmol) (1M in ether) was added at −78° C. and the reaction mixture was allowed to warm to r.t. After 1 h, palladium tetrakistriphenylphosphine (1.004 g, 0.869 mmol) and tert-butyl(6-bromopyridin-3-yl)methyl(2-methoxyethyl)carbamate (10) (6 g, 17.38 mmol) in THF (25.00 mL) were added and the mixture was heated to reflux for 1 h and cooled to room temperature. To the cooled reaction mixture were added NaHCO3 (sat. aq.) (100 mL) and EtOAc (100 mL). The organic layer was collected and the aqueous layer was extracted with EtOAc (3×100 mL). The combined organic solutions were washed with brine, dried over anhydrous Na2SO4 and evaporated under reduce pressure. The residue was purified by flash column chromatography (eluent hexane/EtOAc: 5/5, 3/7, 0/100), to afford intermediate 11 (5.41 g, 72% yield). MS (m/z): 434.2 (M+H). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.65 (d, J=5.1 Hz, 1H), 8.52 (d, J=1.6 Hz, 1H), 8.39 (s, 1H), 8.27 (d, J=8.0 Hz, 1H), 7.80 (dd, J=8.1, 2.1 Hz, 1H), 7.58 (d, J=5.1 Hz, 1H), 4.48 (s, 2H), 3.43-3.35 (m, 4H), 3.22 (s, 3H), 1.43-1.33 (m, 9H).
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
20.86 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1.004 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
52.1 mL
Type
catalyst
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.C([Li])CCC.[C:16]([O:20][C:21](=[O:35])[N:22]([CH2:27][C:28]1[CH:29]=[N:30][C:31](Br)=[CH:32][CH:33]=1)[CH2:23][CH2:24][O:25][CH3:26])([CH3:19])([CH3:18])[CH3:17].C([O-])(O)=O.[Na+]>C1COCC1.[Cl-].[Zn+2].[Cl-].CCOC(C)=O>[C:16]([O:20][C:21](=[O:35])[N:22]([CH2:27][C:28]1[CH:29]=[N:30][C:31]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[Cl:1])[CH:8]=2)=[CH:32][CH:33]=1)[CH2:23][CH2:24][O:25][CH3:26])([CH3:19])([CH3:17])[CH3:18] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
8.84 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=CS2
Name
Quantity
20.86 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
palladium tetrakistriphenylphosphine
Quantity
1.004 g
Type
reactant
Smiles
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCOC)CC=1C=NC(=CC1)Br)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
52.1 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluent hexane/EtOAc: 5/5, 3/7, 0/100)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CCOC)CC=1C=NC(=CC1)C1=CC2=NC=CC(=C2S1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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